![molecular formula C24H27N7O2S B2535837 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351661-11-4](/img/structure/B2535837.png)

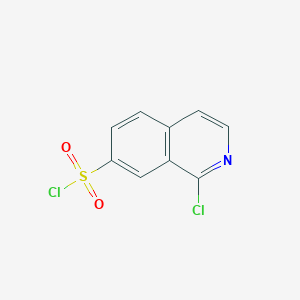

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a pyrazole ring, a pyridazine ring, a piperidine ring, and a thiazole ring. Pyrazole and pyridazine are both nitrogen-containing heterocycles . Pyrazole derivatives have been found to have a wide range of biological activities . Piperidine is a common motif in many pharmaceuticals and its derivatives have been found to exhibit a wide range of biological activities. Thiazole is a heterocyclic compound that also appears in many drugs .

Molecular Structure Analysis

The compound is likely to have a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific spatial arrangement of these rings, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .科学的研究の応用

Antifungal Applications

- The compound has been explored for its antifungal properties, especially against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. This study provided insights into the structure-activity relationship (SAR) and pharmacophore predictions for antifungal activity (Kaddouri et al., 2022).

Inhibition of Cytochrome P450 Isoforms

- The compound's interaction with Cytochrome P450 isoforms has been evaluated, considering the pivotal role of these enzymes in drug metabolism and potential drug-drug interactions. This review focuses on the selectivity and potency of chemical inhibitors for various CYP isoforms (Khojasteh et al., 2011).

Antidiabetic Applications

- The compound's relevance in the context of dipeptidyl peptidase IV (DPP IV) inhibition, a target for the treatment of type 2 diabetes mellitus, has been discussed. The review includes patents on DPP IV inhibitors highlighting the chemical diversity and potential therapeutic applications (Mendieta, Tarragó & Giralt, 2011).

Central Nervous System (CNS) Acting Drugs

- A literature search was conducted to identify functional chemical groups, including the subject compound, that could serve as lead molecules for the synthesis of compounds with CNS activity. The study provides insights into the potential of these compounds to treat various CNS disorders (Saganuwan, 2017).

Optical Sensors and Biological Applications

- The compound's structural framework, typically containing heteroatoms like nitrogen, has been utilized in the synthesis of optical sensors and exhibits a range of biological and medicinal applications. The review discusses various derivatives and their applications, particularly in the field of sensing and biologically relevant interactions (Jindal & Kaur, 2021).

Antitubercular Activity

- The compound's derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium. The study emphasizes the importance of structural modification and the potential of these derivatives in the design of new leads for antitubercular compounds (Asif, 2014).

Organic Synthesis, Catalysis, and Drug Applications

- The compound's derivatives, particularly heterocyclic N-oxide derivatives, have been widely used due to their versatile functionalities in organic synthesis, catalysis design, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

作用機序

特性

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2S/c1-4-33-18-5-6-19-20(14-18)34-24(25-19)26-23(32)17-9-11-30(12-10-17)21-7-8-22(28-27-21)31-16(3)13-15(2)29-31/h5-8,13-14,17H,4,9-12H2,1-3H3,(H,25,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVMZWBGDQPPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C(=CC(=N5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2535758.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)

![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)